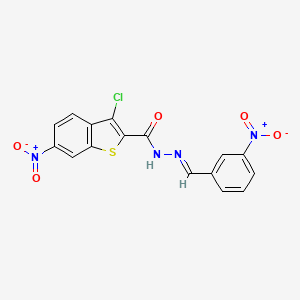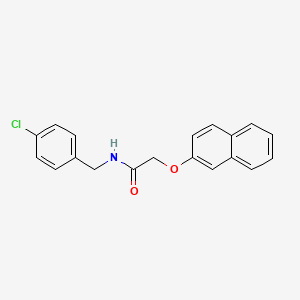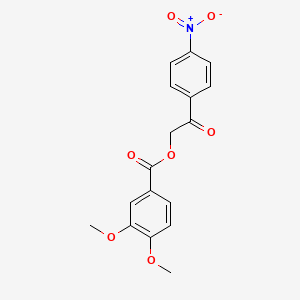
4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate, also known as coumarin-3-carboxylic acid 4-(methoxycarbonyl)benzyl ester, is a chemical compound that belongs to the coumarin family. Coumarins are a class of compounds that are widely distributed in nature and have a variety of biological activities. The compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of 4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
Several studies have reported on the biochemical and physiological effects of 4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate. In vitro studies have shown that the compound exhibits anti-inflammatory and antioxidant activities by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS). It has also been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate in laboratory experiments is its relatively low cost and high availability. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using the compound is its poor solubility in water, which can limit its use in certain assays and experiments.
Direcciones Futuras
There are several future directions for the research of 4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate. One direction is to further investigate its potential applications in medicine, particularly in the treatment of inflammatory diseases and cancer. Another direction is to explore its potential as a natural insecticide and fungicide in agriculture. Additionally, further research is needed to elucidate the compound's mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate can be achieved through several methods. One of the most common methods is the Knoevenagel condensation reaction between 4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylatearboxylic acid and 4-(methoxycarbonyl)benzaldehyde in the presence of a base such as piperidine or triethylamine. The reaction yields the desired product in good yields and high purity.
Aplicaciones Científicas De Investigación
The compound has shown potential applications in various fields of scientific research. In medicine, it has been studied for its anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been investigated for its insecticidal and fungicidal activities. In industry, it has been used as a starting material for the synthesis of other compounds.
Propiedades
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-23-17(20)13-8-6-12(7-9-13)11-24-18(21)15-10-14-4-2-3-5-16(14)25-19(15)22/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZASIZDMLGERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5886113.png)




![3-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5886150.png)
![5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5886156.png)
![3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5886159.png)
![4-[4-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5886172.png)



